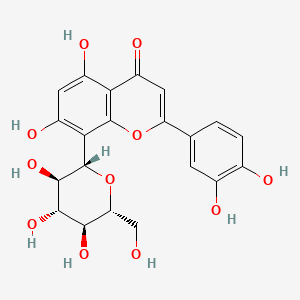

Orientine

Vue d'ensemble

Description

L’orientine est une flavone, un type de flavonoïde, qui est le 8-C glucoside de la lutéoline. On la trouve dans diverses plantes telles que l’Adonis vernalis, l’Anadenanthera colubrina, l’Anadenanthera peregrina et les feuilles de bambou Phyllostachys nigra . L’this compound est connue pour ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

Orientin has a wide range of scientific research applications:

Mécanisme D'action

L’orientine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Mécanisme antioxydant : Active la voie Nrf2-ARE, conduisant à la production d’enzymes antioxydantes telles que l’hème oxygénase-1 (HO-1), la superoxyde dismutase (SOD), la catalase (CAT) et la glutathion peroxydase (GPx).

Mécanisme anti-inflammatoire : Inhibe la voie de signalisation TLR4/NF-kB, réduisant les niveaux de cytokines pro-inflammatoires telles que l’IL-6, l’IL-1β et le TNF-α.

Induction de l’apoptose : Induit l’apoptose mitochondriale intrinsèque dans les cellules cancéreuses, interrompant la prolifération cellulaire et les voies de signalisation inflammatoire.

Analyse Biochimique

Biochemical Properties

Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . Orientin also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.

Cellular Effects

Orientin exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, orientin inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, orientin induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate orientin’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, orientin exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . Orientin also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, orientin inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orientin have been observed to change over time. For instance, orientin exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, orientin’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that orientin can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of orientin vary with different dosages in animal models. In studies involving colorectal cancer, orientin has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of orientin have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of orientin.

Metabolic Pathways

Orientin is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, orientin influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .

Transport and Distribution

Orientin is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . Orientin’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .

Subcellular Localization

The subcellular localization of orientin plays a crucial role in its activity and function. Orientin has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’orientine peut être synthétisée par différentes méthodes, notamment la chromatographie liquide haute performance (HPLC) et la chromatographie liquide haute performance préparative (PHPLC). Une méthode implique l’utilisation d’une chromatographie en colonne basée sur la résine AB-8 suivie de la PHPLC, en utilisant une phase mobile composée de méthanol-eau avec 0,3 % d’acide acétique . Le débit est maintenu à 5 mL/min, et la température de la colonne est maintenue à 20 °C .

Méthodes de production industrielle

Dans les milieux industriels, l’this compound est souvent extraite de sources naturelles telles que les feuilles de bambou. Le processus d’extraction implique la chromatographie en colonne sur résine macroporeuse et la chromatographie liquide haute performance préparative . Cette méthode garantit une pureté et un rendement élevés de l’this compound.

Analyse Des Réactions Chimiques

Types de réactions

L’orientine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Elle est connue pour interagir avec les antioxydants, limitant l’activation des enzymes de phase 1 et induisant l’apoptose mitochondriale intrinsèque dans les cellules cancéreuses .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent l’hydroperoxyde de tert-butyle (TBHP) et la thapsigargine (TG). Ces réactifs sont utilisés pour étudier la réponse au stress oxydatif et l’élimination du stress du réticulum endoplasmique .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l’this compound comprennent divers métabolites qui présentent des propriétés anti-inflammatoires et antioxydantes. Ces métabolites jouent un rôle crucial dans le maintien de l’homéostasie cellulaire et la prévention des dommages oxydatifs .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les propriétés antioxydantes des flavonoïdes.

Médecine : Explorée pour son potentiel dans le traitement du cancer colorectal, de l’inflammation du foie et des maladies neurodégénératives

Industrie : Utilisée dans le développement d’antioxydants naturels pour les produits alimentaires et cosmétiques.

Comparaison Avec Des Composés Similaires

L’orientine est souvent comparée à d’autres flavonoïdes tels que la lutéoline, l’apigénine et l’isthis compound. Bien que tous ces composés présentent des propriétés antioxydantes et anti-inflammatoires, l’this compound est unique en raison de sa solubilité et de sa biodisponibilité plus élevées . Des composés similaires comprennent :

Lutéoline : Un flavonoïde aux fortes propriétés antioxydantes.

Apigénine : Connue pour ses effets anti-inflammatoires et anticancéreux.

Isothis compound : Le 6-C glucoside de la lutéoline, de structure similaire à l’this compound mais avec des activités biologiques différentes.

Les propriétés uniques de l’this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAPMLGJVGLZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28608-75-5 | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 267 °C | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

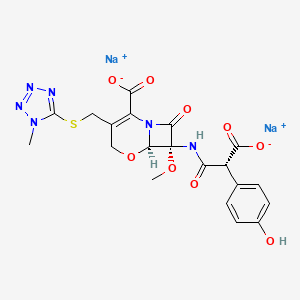

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

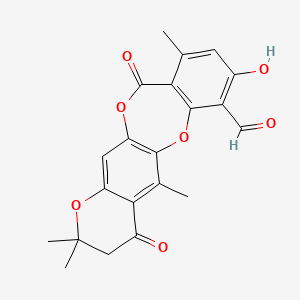

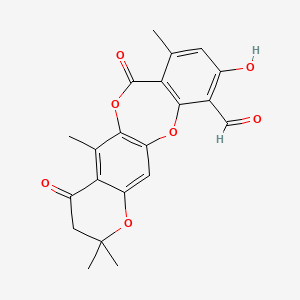

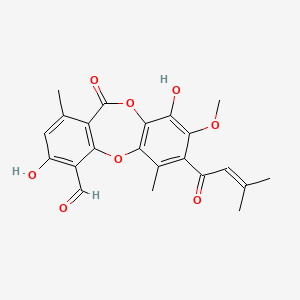

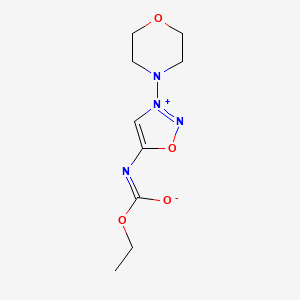

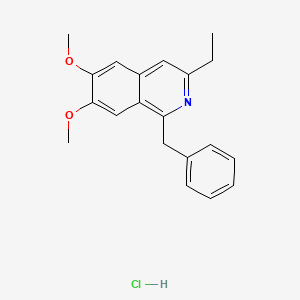

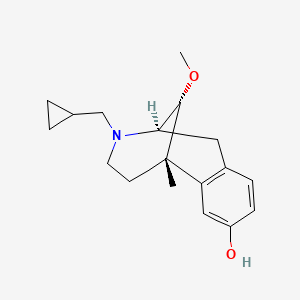

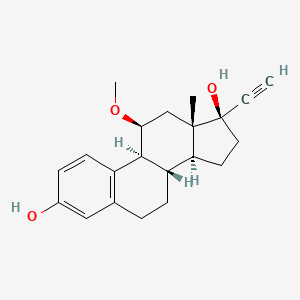

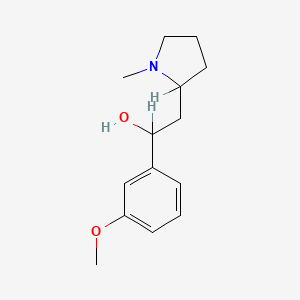

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.